5-Methoxy-1H-indol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-indol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-6-2-3-8-7(4-6)9(11)5-10-8/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUZPVCOICWJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Methoxy 1h Indol 3 Ol and Its Derivatives
Approaches to the Synthesis of 5-Methoxy-1H-indol-3-ol and Closely Related Structures
Direct synthesis and derivatization of the 3-position of the 5-methoxyindole (B15748) core are common strategies for accessing compounds like this compound and its esters.
The acetate (B1210297) ester of this compound, known as 5-Methoxy-1H-indol-3-yl acetate, is a key derivative. A direct and efficient method for the synthesis of such indol-3-yl acetates has been developed, avoiding the need for harsh conditions or complex catalysts. This transformation can be achieved through the oxidation of the parent indole (B1671886) using hypervalent iodine(III) reagents. lookchem.com
A notable procedure involves the reaction of a 1H-indole with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a base like potassium hydroxide (B78521). lookchem.com This method facilitates the direct formation of a C–O bond at the C3-position of the indole. The reaction proceeds under mild conditions, typically in acetonitrile (B52724) at around 35 °C, and can be completed in a relatively short time. lookchem.com This approach represents a significant improvement over older methods that required the synthesis of a 3-iodoindole intermediate followed by a slow reaction with acetic acid. lookchem.com
Interactive Table: Synthesis of 1H-Indol-3-yl Acetates
| Starting Material | Reagent | Base | Solvent | Conditions | Product |
| 1H-Indole | (Diacetoxyiodo)benzene (DIB) | Potassium Hydroxide (KOH) | Acetonitrile (MeCN) | 35 °C, 1.5 h | 1H-Indol-3-yl acetate |
| 5-Methoxy-1H-indole | (Diacetoxyiodo)benzene (DIB) | Potassium Hydroxide (KOH) | Acetonitrile (MeCN) | 35 °C, 1.5 h | 5-Methoxy-1H-indol-3-yl acetate |
Synthetic Routes Incorporating the 5-Methoxy-1H-indol-3-yl Moiety into Complex Molecules
The 5-methoxyindole scaffold is a valuable building block in the synthesis of more elaborate chemical structures, including natural products and pharmacologically active agents. Several classical and modern synthetic methods are employed for this purpose.
The Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. thermofisher.comnih.govwikipedia.org The reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. thermofisher.comwikipedia.org To synthesize 5-methoxyindoles, 4-methoxyphenylhydrazine (or its hydrochloride salt) is a common starting material. chemicalbook.com This is reacted with a suitable carbonyl compound in the presence of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃) catalyst. wikipedia.org
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A chemicalbook.comchemicalbook.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org While this method is broadly applicable, the presence of substituents like the methoxy (B1213986) group on the phenylhydrazone can sometimes lead to abnormal reactions or mixtures of regioisomers, depending on the reaction conditions and the precise substitution pattern. nih.gov
Interactive Table: Fischer Indole Synthesis for a 5-Methoxyindole Derivative
| Aryl Hydrazine | Carbonyl Compound | Acid Catalyst | Product Example |
| 4-Methoxyphenylhydrazine hydrochloride | Ethyl levulinate | Ethanolic hydrogen chloride | (5-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester chemicalbook.com |
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. wikipedia.org The presence of a methoxy group at the 5-position further enhances the electron density of the ring, activating it for these reactions. The C3 position is the most nucleophilic and is the primary site of electrophilic attack. rsc.orguni-muenchen.de
A wide range of electrophiles can be introduced at the C3 position of 5-methoxyindole. Intramolecular electrophilic substitution is also a key strategy, as seen in the boron trifluoride-catalysed cyclization of 4-(5-methoxyindol-3-yl)butanol to form 6-methoxytetrahydrocarbazole. rsc.orgrsc.org This reaction proceeds mainly through an initial attack at the C3-position to form a spirocyclic intermediate, which then rearranges. rsc.org While C3 substitution is dominant, a minor pathway involving direct attack at the C2 position can also occur, with the extent of this side reaction being influenced by the specific methoxy substitution pattern on the indole ring. rsc.orgrsc.org
Modification at the indole nitrogen (N1 position) is a common strategy to introduce functional groups that can protect the indole, alter its electronic properties, or serve as a handle for further synthetic transformations. N-alkylation is a frequently employed derivatization. For instance, N-methylation of a methoxy-substituted tryptophan derivative has been achieved using sodium hydride and iodomethane (B122720) in dimethylformamide. nih.gov This step is often crucial in multi-step syntheses to prevent unwanted side reactions at the N-H position or to build specific target molecules. nih.govorgsyn.org
Bis-indole derivatives, particularly those linked at the C3 position, are found in numerous biologically active natural products. nih.govjchemlett.com A straightforward method for their synthesis is the electrophilic substitution reaction of two equivalents of an indole with an aldehyde or ketone. jchemlett.com
The reaction of 5-methoxyindole with an aldehyde, such as benzaldehyde, in the presence of a catalyst like potassium bisulfate (KHSO₄), leads to the formation of a bis(5-methoxy-1H-indol-3-yl)methane derivative. nih.gov In this reaction, the aldehyde is activated by the acid catalyst, and one molecule of 5-methoxyindole attacks the carbonyl carbon. The resulting intermediate is further activated and then attacked by a second molecule of 5-methoxyindole to yield the final bis-indole product. nih.gov These compounds are of significant interest due to their prevalence in natural products and their potential applications in drug design. nih.gov
Interactive Table: Synthesis of a Bis-Indole Derivative
| Indole Reactant | Carbonyl Reactant | Catalyst | Product |
| 5-Methoxyindole (2 mmol) | Benzaldehyde (1 mmol) | KHSO₄ (30 mol%) | 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole nih.gov |
Mechanistic Studies of 5-Methoxyindole Synthesis Pathways
The formation of the 5-methoxyindole core, a key structural motif in various biologically active compounds, can be achieved through several established synthetic strategies. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes for substrates bearing the influential 5-methoxy substituent. This section delves into the mechanistic details of prominent indole synthesis pathways as they apply to 5-methoxyindoles.
The electronic nature of the methoxy group—a strong electron-donating group through resonance—plays a significant role in these pathways. It enhances the nucleophilicity of the benzene (B151609) ring, particularly at the ortho and para positions. In the context of 5-methoxy-substituted precursors, this electronic enrichment can influence the rates of cyclization and the stability of intermediates.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of 5-methoxyindoles, the corresponding 4-methoxyphenylhydrazine is the key starting material.
The accepted mechanism proceeds through several distinct steps:
Hydrazone Formation: The initial step is the condensation of 4-methoxyphenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.
Tautomerization: The phenylhydrazone then tautomerizes to its enamine or 'ene-hydrazine' isomer. This step is crucial for the subsequent rearrangement. wikipedia.org
chemeurope.comchemeurope.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted chemeurope.comchemeurope.com-sigmatropic rearrangement (related to the Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate. wikipedia.orgjk-sci.com The electron-donating 5-methoxy group can facilitate this step by stabilizing the positive charge that develops on the benzene ring during the rearrangement.
Rearomatization and Cyclization: A proton transfer leads to the rearomatization of the six-membered ring. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the terminal nitrogen atom onto the imine carbon, forming a five-membered ring aminoacetal (or aminal). wikipedia.orgnih.gov
Elimination: Finally, under acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring. wikipedia.org
Studies on methoxy-substituted phenylhydrazones have revealed interesting peculiarities. For instance, the position of the methoxy group can direct the cyclization in unexpected ways, sometimes leading to "abnormal" products where cyclization occurs on the substituted side of the benzene ring. nih.gov When using Lewis acid catalysts like zinc chloride with certain methoxyphenylhydrazones, halogenation at the 5-position has been observed, suggesting a strong coordination of the Lewis acid with the methoxy group. nih.gov
Table 1: Key Mechanistic Steps of the Fischer Indole Synthesis for 5-Methoxyindoles
| Step | Description | Influence of 5-Methoxy Group |
| 1 | Phenylhydrazone Formation | Minimal direct influence on this step. |
| 2 | Enamine Tautomerization | Minimal direct influence on this step. |
| 3 | chemeurope.comchemeurope.com-Sigmatropic Rearrangement | Stabilizes the transition state, potentially increasing the reaction rate. |
| 4 | Cyclization | The enriched electron density on the ring can influence the rate of cyclization. |
| 5 | Elimination of Ammonia | Leads to the final aromatic 5-methoxyindole product. |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline (B41778). wikipedia.orgwikipedia.org To synthesize a 5-methoxyindole derivative via this route, p-anisidine (B42471) (4-methoxyaniline) would be used in excess.
The mechanism, though seemingly straightforward from its starting materials, is quite complex: chemeurope.comwikipedia.org
Intermediate Formation: The reaction begins with the formation of an α-arylamino ketone intermediate. Two molecules of the aniline react with the α-bromoacetophenone. wikipedia.org
Electrophilic Cyclization: An electrophilic cyclization occurs where the electron-rich benzene ring of one of the aniline moieties attacks the other. The charged aniline acts as a suitable leaving group. chemeurope.comwikipedia.org The presence of the 5-methoxy group on the cyclizing ring would strongly activate it towards this electrophilic attack, facilitating the ring closure.
Aromatization and Tautomerization: The resulting intermediate rapidly aromatizes and then tautomerizes to yield the final 2-aryl-5-methoxyindole product. chemeurope.comwikipedia.org
Despite its long history, this reaction has seen limited use due to the harsh conditions typically required. chemeurope.comwikipedia.org However, recent developments have introduced milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation, which may increase its applicability for synthesizing functionalized indoles like 5-methoxyindoles. chemeurope.comwikipedia.org
Table 2: Mechanistic Overview of the Bischler-Möhlau Synthesis
| Step | Description | Influence of 5-Methoxy Group (from p-anisidine) |
| 1 | Formation of α-arylamino ketone intermediate | Enhances the nucleophilicity of the aniline nitrogen. |
| 2 | Electrophilic Cyclization | Strongly activates the benzene ring for intramolecular attack. |
| 3 | Aromatization/Tautomerization | Forms the stable 5-methoxyindole aromatic system. |
Other Notable Synthesis Pathways
Several other named reactions provide routes to the indole nucleus, and their mechanisms are relevant to the synthesis of 5-methoxyindoles.
Madelung Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org The mechanism proceeds via the deprotonation of both the amide nitrogen and the benzylic methyl group to form a dianion, followed by intramolecular nucleophilic attack of the benzylic carbanion on the amide carbonyl. wikipedia.orgquimicaorganica.org The electron-donating 5-methoxy group would likely disfavor the formation of the benzylic carbanion, potentially requiring stronger bases or higher temperatures. Modified procedures, such as the Smith-modified Madelung synthesis, utilize organolithium reagents and can be applied to methoxy-substituted anilines. wikipedia.org
Larock Indole Synthesis: This powerful palladium-catalyzed reaction synthesizes indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.org The catalytic cycle involves: (a) oxidative addition of the o-iodoaniline to a Pd(0) complex, (b) coordination and subsequent syn-insertion of the alkyne into the aryl-palladium bond, (c) intramolecular nitrogen displacement of the halide to form a six-membered palladacycle, and (d) reductive elimination to form the indole and regenerate the Pd(0) catalyst. wikipedia.orgub.edu The electronic properties of the 5-methoxy group on the aniline starting material can influence the rate of oxidative addition and subsequent steps.
Hemetsberger Indole Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org While the exact mechanism is not fully elucidated, it is postulated to proceed through the formation of a nitrene intermediate, which then inserts into a C-H bond of the aromatic ring to form the indole structure. wikipedia.org Azirine intermediates have also been isolated, suggesting a complex pathway. wikipedia.org The electron-donating 5-methoxy group would activate the ortho C-H bond, likely facilitating the nitrene insertion step.
Table 3: Comparison of Mechanistic Features in Indole Syntheses
| Synthesis Method | Key Intermediate(s) | Key Transformation | Role of 5-Methoxy Group |
| Fischer | Enamine, Di-imine | chemeurope.comchemeurope.com-Sigmatropic Rearrangement | Stabilizes charged intermediates/transition states. |
| Bischler-Möhlau | α-arylamino ketone | Intramolecular Electrophilic Cyclization | Activates the ring for cyclization. |
| Madelung | Benzylic carbanion | Intramolecular Nucleophilic Acyl Substitution | Deactivates benzylic C-H for deprotonation. |
| Larock | Arylpalladium species, Palladacycle | Reductive Elimination | Influences rates of steps in the catalytic cycle. |
| Hemetsberger | Nitrene (postulated), Azirine | Nitrene C-H Insertion | Activates the ring for C-H insertion. |
Chemical Transformations and Reactivity Investigations
General Reactivity Profile of the Indol-3-ol System
The indol-3-ol core, commonly known as indoxyl, exhibits a rich and complex reactivity primarily due to keto-enol tautomerism. It exists in a dynamic equilibrium between the enol form (indol-3-ol) and the more stable keto form (indolin-3-one). chemicalbook.com This tautomerism is fundamental to its chemical behavior, influencing its acidity and nucleophilic character.
The indoxyl system is significantly more acidic than its 2-oxindole isomer. chemicalbook.com Deprotonation results in an ambident anion, with negative charge density on both the oxygen and the C2 carbon. This dual reactivity allows the molecule to react with electrophiles at either site, depending on the reaction conditions. For instance, alkylation reactions can yield both O-alkylated and C-alkylated products. chemicalbook.com

Table 1: General Reactivity Characteristics of the Indol-3-ol System
| Feature | Description | Primary Consequence |
|---|---|---|
| Keto-Enol Tautomerism | Exists as an equilibrium mixture of indol-3-ol (enol) and indolin-3-one (keto). chemicalbook.com | Influences stability and reaction pathways. |
| Acidity | The N-H and O-H protons are acidic, with the O-H being more readily deprotonated under basic conditions. chemicalbook.com | Formation of a resonance-stabilized anion. |
| Nucleophilicity | The resulting anion is ambident, with nucleophilic character at both the oxygen and the C2 carbon. chemicalbook.com | Site of reaction (O- vs. C-alkylation) can be controlled by reaction conditions. |
Influence of the 5-Methoxy Group on Indole (B1671886) Ring Reactivity
The presence of a methoxy (B1213986) group at the 5-position significantly modulates the electronic properties and, consequently, the reactivity of the indole ring. As an electron-donating group, the 5-methoxy substituent increases the electron density of the bicyclic system through a positive mesomeric effect (+M).
Specific Reactions Involving the Hydroxyl Group at Position 3
The hydroxyl group at the C3 position is a key functional handle for various chemical transformations. Its reactivity is characteristic of an enolic hydroxyl, participating in reactions such as alkylation and acylation. The outcome of these reactions is often sensitive to the choice of base and solvent, which can dictate the site of attack on the ambident indoxyl anion.
Specifically, in the case of alkylation, the reaction conditions can be tuned to favor either O-alkylation or C-alkylation. Using aqueous sodium hydroxide (B78521) tends to promote the formation of the O-alkylated product (a 3-alkoxyindole derivative), whereas using solid sodium hydroxide can lead to the C-alkylated product at the C2 position. chemicalbook.com
Table 2: Regioselectivity in the Alkylation of Indoxyl
| Reaction Conditions | Predominant Product | Rationale |
|---|---|---|
| Aqueous NaOH / Alkyl Halide | O-Alkylation (3-Alkoxyindole) | The solvated enolate anion reacts preferentially through the more electronegative oxygen atom. chemicalbook.com |
| Solid NaOH / Alkyl Halide | C-Alkylation (2-Alkyl-indolin-3-one) | The less solvated, "harder" carbanion at C2 may react more readily under these conditions. chemicalbook.com |
Analysis of Reactivity Towards Oxidizing Agents
Indol-3-ol and its derivatives are highly susceptible to oxidation, a reaction that has been historically significant for the synthesis of indigo (B80030) dyes. The oxidation process typically proceeds via a radical mechanism. In the presence of an oxidizing agent, such as air (O₂) or ferric chloride (FeCl₃), 5-Methoxy-1H-indol-3-ol is expected to undergo oxidative dimerization.
The proposed mechanism involves the initial oxidation of the indoxyl to an indoxyl radical. Two of these radical intermediates then couple to form a leuco-dye, which is subsequently oxidized further to yield the final, highly conjugated dye molecule. researchgate.net For this compound, this reaction would result in the formation of 5,5'-dimethoxyindigo, a purple-blue dye. This oxidative coupling is a general and characteristic reaction for indoxyl and its analogs. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For derivatives of 5-Methoxy-1H-indol-3-ol, various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, offer detailed insights into the molecular framework, connectivity, and electronic environment of the nuclei.
Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of a 5-methoxyindole (B15748) core, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methoxy (B1213986) group protons.
The aromatic region typically displays distinct signals for the protons at positions 2, 4, 6, and 7. The proton at C4 often appears as a doublet, while the C6 proton shows a doublet of doublets, and the C7 proton appears as a doublet, with coupling constants indicating their ortho and meta relationships. The methoxy group (-OCH₃) protons characteristically appear as a sharp singlet in the upfield region of the spectrum. The proton on the indole nitrogen (N-H) is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
For instance, in the related compound 5-methoxy-3-methyl-1H-indole, the signals are clearly resolved, allowing for unambiguous assignment. rsc.org Similarly, for 5-methoxyindole-3-acetic acid, the protons on the indole ring and the methoxy group show predictable chemical shifts. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts (δ) for 5-Methoxyindole Derivatives in CDCl₃ Data is illustrative and sourced from analogous compounds.
| Proton Assignment | 5-Methoxy-3-methyl-1H-indole ¹ |
|---|---|
| N-H | 7.79 (s, 1H) |
| H-2 | 6.97 (s, 1H) |
| H-4 | 7.03 (d, J = 2.3 Hz, 1H) |
| H-6 | 6.87 (dd, J = 8.7, 2.4 Hz, 1H) |
| H-7 | 7.25 (d, J = 8.7 Hz, 1H) |
| -OCH₃ | 3.90 (s, 3H) |
| -CH₃ (at C3) | 2.33 (s, 3H) |
s = singlet, d = doublet, dd = doublet of doublets, J = coupling constant in Hz
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For a 5-methoxyindole structure, the spectrum would show signals for the eight carbon atoms of the bicyclic indole core, the carbon of the methoxy group, and any substituent carbons. The C5 carbon, being attached to the electronegative oxygen atom, appears significantly downfield. The other aromatic carbons can be assigned based on established data for substituted indoles and by using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals.
The ¹³C NMR data for 5-methoxy-3-methyl-1H-indole provides a clear example of the chemical shifts expected for this carbon framework. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 5-Methoxyindole Derivatives in CDCl₃ Data is illustrative and sourced from analogous compounds.
| Carbon Assignment | 5-Methoxy-3-methyl-1H-indole ¹ |
|---|---|
| C-2 | 122.53 |
| C-3 | 111.58 |
| C-3a | 128.75 |
| C-4 | 100.81 |
| C-5 | 154.01 |
| C-6 | 112.18 |
| C-7 | 111.74 |
| C-7a | 131.53 |
| -OCH₃ | 56.05 |
| -CH₃ (at C3) | 9.81 |
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much larger than for ¹H NMR, resulting in excellent signal dispersion and reduced peak overlap, even in complex molecules. wikipedia.org
For fluorinated derivatives of this compound, ¹⁹F NMR would be instrumental. For example, if a trifluoromethyl (-CF₃) or a fluoroaromatic group were incorporated, ¹⁹F NMR would provide:
Structural Confirmation: The presence and chemical shift of the fluorine signal(s) confirm the successful incorporation of the fluorine-containing moiety.
Electronic Environment Information: The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing insights into the effects of neighboring substituents.
Coupling Information: Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can help establish the connectivity of the fluorinated group within the molecule.
Research on fluorinated derivatives of 5-methoxyindole-3-acetic acid has demonstrated the utility of these approaches for characterization and quantification. nih.gov The technique is particularly valuable in pharmaceutical and materials science for probing molecular interactions and conformations. nih.govrsc.org
Mass Spectrometry Techniques in Characterization
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Modern ionization techniques allow for the analysis of a wide range of indole derivatives.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it ideal for indole derivatives. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Tandem Mass Spectrometry (ESI-MS/MS): This technique provides structural information through fragmentation analysis. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating characteristic product ions. The fragmentation pattern of the indole ring can help confirm the core structure and identify the positions of substituents. For example, the fragmentation of related tryptamines often involves cleavage of the side chain, providing structure-specific ions. researchgate.net
Time-of-Flight Mass Spectrometry (ESI-TOF-MS): When coupled with ESI, a TOF mass analyzer provides high mass accuracy and resolution. This allows for the confident determination of the mass of the molecular ion, which is a critical first step in identification. researchgate.netmcmaster.ca
Table 3: Predicted ESI-MS/MS Fragmentation for a Representative 5-Methoxyindole Derivative Data is hypothetical and based on known fragmentation patterns of indole compounds.
| Compound | Precursor Ion [M+H]⁺ | Major Product Ions (m/z) |
|---|
| 5-Methoxytryptamine | 191.1 | 174.1 (Loss of NH₃), 160.1 (Formation of quinolinium-like ion) |
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of an ion. For a newly synthesized compound like a derivative of this compound, HRMS is essential for confirming its molecular formula, distinguishing it from other compounds that may have the same nominal mass.
For this compound (C₉H₉NO₂), the theoretical exact mass of the neutral molecule is 163.0633 u. HRMS would aim to detect the protonated molecule [M+H]⁺ at m/z 164.0706. An experimental measurement matching this value to within a few parts per million provides strong evidence for the assigned elemental composition, a critical piece of data for structural confirmation. mdpi.com
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule.
Infrared (IR) Spectroscopy
No experimental or theoretical Infrared (IR) spectroscopy data for this compound was found. However, studies on related compounds like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) reveal characteristic vibrational modes. For instance, in one polymorph of MI2CA, a sharp band observed at 3342 cm⁻¹ is assigned to the N-H stretching vibration. mdpi.com Another polymorph showed a similar band at 3336 cm⁻¹. mdpi.comnih.gov The spectra of both polymorphs also feature a broad band between 3200 cm⁻¹ and 2000 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. mdpi.comnih.gov Differences in hydrogen bonding patterns between polymorphs can lead to notable changes in the IR spectra, such as the appearance or absence of bands like the γ(O–H) out-of-plane bending vibration, observed at 911 cm⁻¹ in one form of MI2CA but absent in another. nih.gov
Raman Spectroscopy (Inferential from DFT studies on related indoles)
Direct Raman spectroscopy data for this compound is not available. The analysis of this compound would typically rely on computational methods, such as Density Functional Theory (DFT) calculations, which are powerful tools for predicting vibrational frequencies. montclair.edu Studies on other indole derivatives have shown that DFT, often using the B3LYP functional with a basis set like 6-311+G(d,p), can accurately predict Raman spectra. montclair.edu By comparing experimental Raman spectra of related molecules like indole and 3-methylindole (B30407) with their DFT-predicted isotope shifts, a consistent and reliable assignment of Raman bands to specific vibrational modes can be achieved. montclair.edu This inferential approach would be essential for interpreting the Raman spectrum of this compound, should it become available.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Analysis of 5-Methoxyindole Derivatives
While the crystal structure of this compound has not been reported, analyses of other 5-methoxyindole derivatives provide valuable structural insights. For example, the crystal structure of (5-Methoxy-1H-indol-3-yl)acetonitrile was determined to be a monoclinic system. In its solid state, molecules are linked by N—H⋯O hydrogen bonds, forming zigzag chains. nih.govresearchgate.net
Another derivative, 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole , also crystallizes in a monoclinic system. nih.gov Its structure reveals that the two indole rings are nearly orthogonal to each other. The crystal packing is characterized by N—H⋯O intermolecular interactions that form infinite chains, further stabilized by C—H⋯π interactions. nih.gov
These examples underscore the importance of hydrogen bonding and other non-covalent interactions in dictating the solid-state architecture of 5-methoxyindole derivatives.
| Compound | Formula | Crystal System | Space Group | Key Interactions |
|---|---|---|---|---|
| (5-Methoxy-1H-indol-3-yl)acetonitrile | C₁₁H₁₀N₂O | Monoclinic | P2₁/n | N—H⋯O hydrogen bonds nih.govresearchgate.net |
| 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole | C₂₅H₂₂N₂O₂ | Monoclinic | P2₁/c | N—H⋯O interactions, C—H⋯π interactions nih.gov |
Polymorphism Studies of Related 5-Methoxyindole Carboxylic Acids
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in pharmaceuticals. Research on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has identified at least two polymorphs. mdpi.comnih.gov
One polymorph crystallizes in the monoclinic C2/c space group and forms ribbons connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. mdpi.com A newer polymorph was found to crystallize in the monoclinic P2₁/c space group. mdpi.comnih.gov A key distinguishing feature of this second polymorph is the formation of cyclic dimers through double O–H⋯O hydrogen bonds, a motif not present in the first form. mdpi.comnih.gov Furthermore, the hydrogen bond acceptor for the N-H group differs between the two: in one, it is the oxygen of the methoxy group, while in the other, it is the oxygen of the carboxylic group. mdpi.comnih.gov These structural differences were corroborated by distinct infrared spectra for each polymorph. nih.gov
| Polymorph | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Polymorph 1 | Monoclinic | C2/c | Molecular ribbons via O–H⋯O and N–H⋯O bonds mdpi.com |
| Polymorph 2 | Monoclinic | P2₁/c | Cyclic dimers via double O–H⋯O bonds mdpi.comnih.gov |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra
DFT calculations are a cornerstone for investigating the molecular properties of 5-methoxyindole (B15748) derivatives. For instance, studies on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have utilized DFT methods, such as ωB97X-D with 6-31++G(d,p) and aug-cc-pVTZ basis sets, to analyze its structure and vibrational spectra. nih.gov
These computational approaches provide valuable data on:
Optimized Molecular Geometry: Theoretical calculations can predict bond lengths and angles, which show good agreement with experimental data obtained from X-ray diffraction. nih.gov
Vibrational Spectra: DFT is used to calculate harmonic vibrational wavenumbers. These theoretical spectra are compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes unequivocally, aided by potential energy distribution (PED) analysis. worldscientific.com
Electronic Properties: The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between HOMO and LUMO helps in understanding the charge transfer interactions that occur within the molecule. worldscientific.com Natural Bond Orbital (NBO) analysis is also employed to confirm intramolecular charge transfer interactions. worldscientific.com
A study on a different derivative, 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI), used the B3LYP/6-311++G(d,p) level of theory for similar analyses of its geometry, vibrational frequencies, and electronic properties. worldscientific.com
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore how indole (B1671886) derivatives interact with biological targets. For a series of C5-methoxy-substituted indole-based Schiff bases, MD simulations were used to support the design of potent α-glucosidase inhibitors. mdpi.com In another comprehensive study, molecular docking and 100-nanosecond MD simulations were performed on indole derivatives to identify key pharmacophoric features for inhibiting the 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) enzyme. nih.gov
These simulations can reveal:
Binding Stability: MD simulations assess the stability of the ligand-receptor complex over time. nih.gov
Interaction Dynamics: They provide insights into the specific amino acid residues involved in the binding and the nature of the interactions. nih.gov
Binding Free Energy: Calculations like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to its target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies were found specifically for 5-Methoxy-1H-indol-3-ol, research on broader classes of indole derivatives highlights the utility of this approach.
For example, a 3D-QSAR model was developed for indole-bearing scaffolds as potential 17β-HSD5 inhibitors. nih.gov Another study performed QSAR analysis on 2-phenyl-1H-indole derivatives to develop models for their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com These models help in predicting the activity of new compounds and guide the design of more potent molecules. The models are validated internally and externally to ensure their predictive power. biointerfaceresearch.com
Prediction of Molecular Interactions, Hydrogen Bonding, and Binding Sites
Computational methods are instrumental in predicting the non-covalent interactions that govern molecular recognition and crystal packing. For derivatives like MI2CA, DFT calculations have been used to model dimeric and trimeric structures, revealing the crucial role of intermolecular hydrogen bonds. nih.gov
Key interactions identified in related 5-methoxyindole structures include:
N-H···O Hydrogen Bonds: The NH group of the indole ring frequently acts as a hydrogen bond donor. nih.gov
C-H···O Contacts: These weaker interactions also significantly influence the spatial arrangement of molecules in the crystal lattice. nih.gov
These computational predictions of intermolecular forces are fundamental for understanding how these molecules might interact with biological binding sites. nih.gov
Structure Activity Relationship Sar Studies of 5 Methoxy 1h Indol 3 Ol Scaffold Analogues
Correlating Structural Variations of the 5-Methoxy-1H-indol-3-ol Scaffold with Biological Activities
The biological profile of compounds derived from the this compound scaffold is intricately linked to the nature and position of various substituents. Modifications on the indole (B1671886) ring, particularly at the 5- and 3-positions, can significantly modulate their pharmacological effects. Research has shown that the indole nucleus, being an electron-rich system, is a privileged scaffold in medicinal chemistry, and the introduction of a methoxy (B1213986) group at the 5-position generally enhances its biological activity. chim.it
For instance, in the context of anticancer research, the position of the methoxy group on the indole ring has been demonstrated to be a critical determinant of both the potency and the mechanism of cell death. A study on indolyl-pyridinyl-propenones revealed that shifting the methoxy group from the 5-position to the 6-position resulted in a switch of biological activity from inducing a non-apoptotic form of cell death known as methuosis to causing microtubule disruption. nih.govnih.gov This highlights the profound impact of subtle structural changes on the ultimate biological outcome.
Furthermore, the substituent at the 3-position plays a pivotal role in defining the interaction of these molecules with their biological targets. The nature of this substituent can influence binding affinity, selectivity, and functional activity at various receptors and enzymes.
Impact of the 5-Methoxy Group on Receptor Binding and Activity
The 5-methoxy group is a key feature in many biologically active indole derivatives, including the well-known neurohormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine). This functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Its electron-donating nature increases the electron density of the indole ring, which can enhance interactions with biological targets. chim.it
In studies on methyl and methoxy substituted indoles as modulators of the human aryl hydrocarbon receptor (AhR), the position of the methoxy group was found to be critical for determining whether a compound acts as an agonist or an antagonist. For example, 7-methoxyindole (B1360046) was identified as an effective agonist of the AhR. nih.govnih.gov
Role of Substitutions at the 3-Position of the Indole Ring in Modulating Interactions
The 3-position of the indole ring is a common site for substitution and is crucial for the biological activity of many indole-based compounds. The nature of the substituent at this position directly influences the molecule's ability to interact with its biological target.
In some molecular frameworks, the presence of a hydroxyl group at a position analogous to the 3-position of the indole ring is essential for activity. For example, in certain classes of flavonoids, the replacement of a phenolic hydroxyl group with a methoxy group can lead to a complete loss of biological activity, suggesting that the hydroxyl group acts as a critical hydrogen bond donor in receptor interactions. drugdesign.org This principle may also apply to the this compound scaffold, where the 3-hydroxyl group could be a key pharmacophoric feature.
Conversely, in other contexts, derivatization of the 3-position can lead to enhanced or altered activity. For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, substitutions at the 3-position were explored to introduce potential hydrogen bonding interactions within the target protein's hydrophobic pocket. nih.gov
The following table summarizes the impact of substitutions at the 3-position on the biological activity of various indole derivatives, providing insights that may be applicable to the this compound scaffold.
| Scaffold | 3-Position Substituent | Biological Activity | Reference |
| Indolyl-pyridinyl-propenone | Varied | Anticancer (Methuosis/Microtubule disruption) | nih.govnih.gov |
| Bis-indole | Varied | HIV-1 Fusion Inhibition | nih.gov |
| Flavonoid (analogous position) | Hydroxyl vs. Methoxy | General Biological Activity | drugdesign.org |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity between enantiomers. However, specific research on the stereochemical aspects of this compound and its direct analogues is limited in the currently available literature.
General principles of medicinal chemistry suggest that if the 3-position of the indole ring is a stereocenter, the (R) and (S) enantiomers could exhibit different binding affinities, efficacies, and metabolic profiles. The synthesis and biological evaluation of individual enantiomers are therefore crucial steps in the development of any chiral drug candidate based on this scaffold. While direct evidence for this compound is scarce, the importance of stereochemistry is a well-established concept in drug design and would be a critical factor to investigate for this class of compounds.
Future Research Directions and Emerging Avenues
Development of Novel Synthetic Methodologies for 5-Methoxy-1H-indol-3-ol and its Derivatives
While classical methods like the Fischer, Bischler, and Hemetsberger syntheses have been foundational for constructing indole (B1671886) rings, there is a persistent need for new, more efficient, and sustainable methodologies. chim.itnih.gov Future research is anticipated to focus on several key areas to advance the synthesis of this compound and its analogs.
Catalytic Strategies: There is a growing emphasis on developing catalytic, one-pot multicomponent reactions to construct the indole scaffold. nih.gov Research into novel transition-metal catalysts (e.g., copper, palladium, rhodium) or biocatalysts could offer milder reaction conditions, higher atom economy, and improved yields. nih.govrsc.org The development of methods that avoid harsh acidic or basic conditions is crucial for synthesizing complex derivatives with sensitive functional groups. rsc.org
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is a significant trend in organic synthesis. nih.gov Future methodologies will likely aim to minimize the use of hazardous reagents and organic solvents, reduce waste generation, and allow for catalyst recycling. nih.govresearchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based protocols for the synthesis of this compound could enable more efficient and reproducible production, facilitating its availability for further research and application.
Stereoselective Synthesis: For derivatives of this compound with chiral centers, the development of asymmetric synthetic routes is paramount. This would involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome, which is often critical for biological activity.
Progress in these areas will not only streamline the synthesis of the parent compound but also enable the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net
Advanced Characterization Techniques for Complex Structural Assemblies
A thorough understanding of the three-dimensional structure of this compound and its derivatives, both as individual molecules and within larger assemblies, is critical for predicting their properties and interaction mechanisms. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used, future research will increasingly rely on more advanced methods to probe complex structures. derpharmachemica.comcsic.es
X-ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for unambiguously determining molecular structures and understanding intermolecular interactions in the solid state. nih.govnih.gov Recent studies on related indole carboxylic acids have revealed how hydrogen bonding (e.g., N—H⋯O and O—H⋯O) and C—H⋯π interactions dictate crystal packing and can lead to the formation of different polymorphs. nih.govnih.govmdpi.com Applying these techniques to this compound could reveal its solid-state architecture, including the formation of dimers or larger supramolecular structures. nih.gov
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for confirming the structure of newly synthesized derivatives. In the future, solid-state NMR (ssNMR) could be employed to study the structure and dynamics of non-crystalline or poorly soluble assemblies.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. mdpi.com Tandem mass spectrometry (MS/MS) techniques can provide valuable structural information by analyzing fragmentation patterns, which is particularly useful for characterizing metabolites or reaction products.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds). nih.gov | Elucidation of solid-state conformation and supramolecular assembly. nih.gov |
| 2D NMR Spectroscopy (COSY, HSQC, etc.) | Connectivity of atoms within a molecule, aiding in unambiguous structure determination. semanticscholar.org | Structural verification of novel synthetic derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. mdpi.com | Confirmation of the identity of synthesized compounds and their metabolites. |
| Density Functional Theory (DFT) Calculations | Theoretical prediction of molecular geometry, vibrational frequencies (IR spectra), and electronic properties. nih.gov | Complementing experimental data and predicting structural and spectroscopic properties. nih.gov |
In-depth Mechanistic Investigations of Biological Interactions at the Molecular Level
The indole scaffold is a core component of many biologically active molecules, and its derivatives are known to possess a wide range of pharmacological properties, including antioxidant and neuroprotective effects. nih.goviaps.org.in To move beyond phenomenological observations of biological activity, future research must focus on elucidating the precise molecular mechanisms by which this compound and its derivatives interact with biological targets.
Computational Modeling and Docking: In silico methods like molecular docking and density functional theory (DFT) are powerful tools for predicting how a molecule might bind to a biological target, such as an enzyme or receptor. iaps.org.inresearchgate.net These computational studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide the design of more potent and selective analogs.
Target Identification: A crucial area of research will be the identification of the specific proteins, enzymes, or nucleic acid structures that interact with this compound. Techniques such as affinity chromatography, pull-down assays, and chemoproteomics can be employed to isolate and identify binding partners from complex biological samples.
Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence spectroscopy can provide quantitative data on binding affinity, stoichiometry, and thermodynamics. This information is vital for understanding the strength and nature of the interaction between the compound and its biological target.
| Potential Target Class | Example | Investigative Method |
|---|---|---|
| Enzymes | Kinases, Monoamine Oxidase (MAO), Topoisomerase. nih.govresearchgate.net | Enzyme inhibition assays, X-ray co-crystallography, Molecular Docking. |
| Receptors | Serotonin (B10506) (5-HT) Receptors, Benzodiazepine Receptor (BzR). nih.govnih.gov | Radioligand binding assays, Functional cell-based assays, SPR. |
| Structural Proteins | Tubulin. nih.gov | Tubulin polymerization assays, Immunofluorescence microscopy. |
| Nucleic Acids | DNA. nih.gov | Gel electrophoresis, DNA cleavage assays, Fluorescence intercalation assays. |
Exploration of the this compound Scaffold in Chemical Biology Tool Development
The intrinsic properties of the indole ring system make it an excellent "privileged scaffold" for the development of chemical biology tools designed to probe and visualize biological processes. nih.govnih.govrsc.org The this compound structure, with its multiple sites for functionalization, is well-suited for this purpose.
Fluorescent Probes and Sensors: The indole scaffold is inherently fluorescent, a property that can be modulated by its chemical environment. rsc.orgresearchgate.net By attaching specific recognition moieties to the this compound core, it is possible to design fluorogenic probes that signal the presence of specific analytes (e.g., metal ions, reactive oxygen species, or specific proteins) through a change in fluorescence intensity or wavelength. rsc.orgresearchgate.net These tools are invaluable for molecular imaging in living cells.
Affinity-Based Probes: The scaffold can be derivatized with reactive groups (e.g., photo-crosslinkers) or reporter tags (e.g., biotin) to create affinity-based probes. These tools are used in target identification studies to covalently label and subsequently isolate and identify the cellular binding partners of a bioactive compound.
Molecular Scaffolds for Drug Discovery: The this compound core can serve as a starting point for combinatorial chemistry and fragment-based drug discovery campaigns. By systematically modifying the scaffold at its various positions (the indole nitrogen, the hydroxyl group, and the aromatic ring), large libraries of compounds can be generated and screened for novel biological activities. researchgate.net This approach accelerates the discovery of new lead compounds for therapeutic development. nih.govumass.edu
The exploration of this scaffold in creating sophisticated chemical tools will not only deepen our understanding of fundamental biology but also pave the way for novel diagnostic and therapeutic strategies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
